molecular formula C10H20O B031903 cis-4-Decen-1-ol CAS No. 57074-37-0

cis-4-Decen-1-ol

Cat. No.: B031903
CAS No.: 57074-37-0
M. Wt: 156.26 g/mol
InChI Key: VUNFOJWKJSYIDH-UHFFFAOYSA-N
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Description

cis-4-Decen-1-ol: is an organic compound with the molecular formula C10H20O . It is a colorless to light yellow liquid with a waxy, fruity aroma. This compound is an aliphatic alcohol, specifically a decenol, where the double bond is in the cis configuration at the fourth carbon position .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Hydroboration-Oxidation: One common method to synthesize cis-4-Decen-1-ol involves the hydroboration-oxidation of 4-decen-1-ene.

    Industrial Production Methods: Industrially, this compound can be produced through the catalytic hydrogenation of 4-decenal.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Pyridinium chlorochromate (PCC), potassium permanganate (KMnO4).

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C).

    Substitution: Thionyl chloride (SOCl2).

Major Products Formed:

    Oxidation: cis-4-decenal.

    Reduction: Decanol.

    Substitution: cis-4-decenyl chloride.

Comparison with Similar Compounds

    cis-4-Decenal: An aldehyde with a similar structure but with an aldehyde group instead of an alcohol group.

    cis-5-Octen-1-ol: An aliphatic alcohol with a similar structure but with the double bond at the fifth carbon position.

    trans-2-Decenal: An isomer with the double bond in the trans configuration at the second carbon position.

Uniqueness: cis-4-Decen-1-ol is unique due to its specific configuration and position of the double bond, which influences its chemical reactivity and biological activity. Its cis configuration at the fourth carbon position makes it distinct from its trans isomers and other positional isomers .

Properties

CAS No.

57074-37-0

Molecular Formula

C10H20O

Molecular Weight

156.26 g/mol

IUPAC Name

dec-4-en-1-ol

InChI

InChI=1S/C10H20O/c1-2-3-4-5-6-7-8-9-10-11/h6-7,11H,2-5,8-10H2,1H3

InChI Key

VUNFOJWKJSYIDH-UHFFFAOYSA-N

Isomeric SMILES

CCCCC/C=C\CCCO

SMILES

CCCCCC=CCCCO

Canonical SMILES

CCCCCC=CCCCO

density

0.844-0.850

57074-37-0

physical_description

Colourless liquid;  Waxy, fruity aroma

Pictograms

Irritant

solubility

Soluble in diethyl ether, mineral oil, propylene glycol and most fixed oils;  insoluble in glycerol and water
Soluble (in ethanol)

Synonyms

(Z)-4-Decen-1-ol;  (4Z)-4-Decen-1-ol;  cis-4-Decenol;  (Z)-Dec-4-en-1-ol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of cis-4-Decen-1-ol in the context of the research on Alpinia katsumadai seed essential oil?

A1: The research found that this compound is a significant component of the essential oil derived from Alpinia katsumadai seeds, comprising 7.3% of its total composition []. While not the most abundant compound, it displayed notable insecticidal and repellent properties against several stored product insects. This is particularly noteworthy as this is the first study to report on the contact toxicity and repellent activity of this compound against Tribolium castaneum, Liposcelis bostrychophila, and Lasioderma serricorne []. This discovery highlights its potential as a natural insecticide, contributing to the growing body of research on bio-based pest control alternatives.

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